2-[3-(Benzyloxy)phenyl]acetaldehyde
Description
2-[3-(Benzyloxy)phenyl]acetaldehyde is a benzyloxy-substituted aromatic aldehyde with the molecular formula C₁₅H₁₄O₂ (exact mass: 226.10 g/mol). Its structure features an acetaldehyde group (-CH₂CHO) attached to a phenyl ring substituted with a benzyloxy (-OCH₂C₆H₅) group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing bioactive molecules such as indole derivatives () and PTP1B inhibitors ().
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C15H14O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,10-11H,9,12H2 |
InChI Key |
CGDPQEGADXPUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent followed by oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are typically benzyl chloride and 3-hydroxybenzaldehyde, which undergoes a series of reactions including etherification and oxidation .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern and Reactivity
Key analogs differ in substituent positions, electronic effects, and steric bulk, which influence their reactivity and applications.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The nitro group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde () enhances electrophilicity at the aldehyde, favoring nucleophilic additions compared to the parent compound.
- Electron-Donating Groups (EDGs): The methoxy group in 4-(Benzyloxy)-3-methoxybenzaldehyde () reduces aldehyde reactivity but improves solubility in polar solvents.
- Steric Effects: Bulky substituents like the 3-Methylbut-2-en-1-yl group in 3e () hinder reactions at the aldehyde site, requiring harsher conditions for transformations.
Research Findings and Data
Spectroscopic Data
Comparative Solubility
| Compound | Solubility in Ethyl Acetate | Solubility in Water |
|---|---|---|
| This compound | High | Low |
| 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | Moderate | Very low |
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